Cas no 923257-04-9 (3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide)

3-Methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide is a synthetic flavonoid derivative with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a benzamide moiety linked to a chromene scaffold, which may contribute to its bioactivity, particularly in modulating enzyme or receptor interactions. The presence of methoxy groups enhances its solubility and stability, making it suitable for experimental studies. This compound is of interest for its potential pharmacological properties, including anti-inflammatory or anticancer activity, though further research is required to fully elucidate its mechanisms. Its well-defined synthetic pathway ensures high purity, facilitating reproducible results in laboratory settings.
3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide structure
923257-04-9 structure
商品名:3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide
CAS番号:923257-04-9
MF:C24H19NO5
メガワット:401.411366701126
CID:6136004
PubChem ID:16825929

3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide
    • 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide
    • F2211-0240
    • 3-methoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
    • 923257-04-9
    • 3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
    • AKOS002292324
    • インチ: 1S/C24H19NO5/c1-28-18-9-6-15(7-10-18)23-14-21(26)20-13-17(8-11-22(20)30-23)25-24(27)16-4-3-5-19(12-16)29-2/h3-14H,1-2H3,(H,25,27)
    • InChIKey: BVFSTSMVGMSPPV-UHFFFAOYSA-N
    • ほほえんだ: C(NC1C=CC2OC(C3=CC=C(OC)C=C3)=CC(=O)C=2C=1)(=O)C1=CC=CC(OC)=C1

計算された属性

  • せいみつぶんしりょう: 401.12632271g/mol
  • どういたいしつりょう: 401.12632271g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 654
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 73.9Ų

3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2211-0240-15mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2211-0240-20mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2211-0240-4mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2211-0240-1mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2211-0240-2mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2211-0240-40mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2211-0240-10μmol
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2211-0240-75mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2211-0240-2μmol
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2211-0240-100mg
3-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923257-04-9 90%+
100mg
$248.0 2023-05-16

3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide 関連文献

3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamideに関する追加情報

Introduction to 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS No. 923257-04-9) and Its Emerging Applications in Chemical Biology

The compound 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide, identified by the CAS number 923257-04-9, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This chromenylbenzamide derivative has garnered attention due to its unique structural features and promising biological activities, which make it a valuable candidate for further investigation in drug discovery and therapeutic development.

Chromen derivatives, particularly those incorporating benzamide moieties, have long been studied for their diverse pharmacological properties. The presence of both 3-methoxy and 4-methoxy substituents in the aromatic ring system enhances the molecule's solubility and bioavailability, while the 4H-chromen-6-yl core provides a scaffold for modulating biological targets. Recent studies have highlighted the importance of such compounds in inhibiting key enzymes and pathways involved in inflammatory responses, cancer progression, and neurodegenerative disorders.

In the realm of oncology, 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide has shown intriguing potential as an inhibitor of kinases and other enzymes that drive tumor growth. Preliminary in vitro experiments have demonstrated its ability to interfere with signaling cascades such as MAPK and NFκB, which are crucial for cell proliferation and survival. The methoxyphenyl moiety, in particular, has been identified as a key pharmacophore that contributes to the compound's binding affinity and specificity towards target proteins.

Moreover, the chromenone ring system in this molecule exhibits phototoxic properties, making it a candidate for photodynamic therapy (PDT) applications. PDT involves the use of light-sensitive compounds that generate reactive oxygen species upon irradiation, leading to selective destruction of malignant cells. The structural flexibility of 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide allows for modifications that could optimize its absorption spectrum and enhance its efficacy in clinical settings.

Recent advances in computational chemistry have enabled the design of more refined derivatives of this compound by predicting molecular interactions and optimizing pharmacokinetic profiles. Molecular docking studies have revealed that modifications at the N-benzamide position can significantly alter binding affinities to biological targets. This underscores the importance of structure-based drug design in maximizing therapeutic efficacy while minimizing off-target effects.

The compound's potential extends beyond oncology; it has also been explored for its anti-inflammatory and neuroprotective properties. Inflammatory processes play a critical role in various diseases, including rheumatoid arthritis and cardiovascular disorders. The ability of 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide to modulate inflammatory cytokine release suggests its utility as a novel therapeutic agent. Additionally, preclinical studies have indicated its neuroprotective effects against oxidative stress-induced neuronal damage, making it a promising candidate for treating neurodegenerative conditions such as Alzheimer's disease.

The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key synthetic strategies include condensation reactions between chromone derivatives and benzamides under controlled conditions. Advances in green chemistry have also influenced the synthesis process, with efforts focused on reducing waste generation and improving atom economy. These sustainable approaches align with global initiatives to promote environmentally responsible drug development.

As research progresses, the applications of 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide are expected to expand into new therapeutic areas. Its versatility as a molecular scaffold allows for further derivatization to tailor specific biological activities. Collaborative efforts between academic researchers and pharmaceutical companies are essential to translate these findings into clinical trials and ultimately bring new treatments to patients suffering from various diseases.

In conclusion, 3-methoxy-N-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-ylbenzamide (CAS No. 923257-04-9) is a multifaceted compound with significant potential in chemical biology and drug discovery. Its unique structural features, combined with promising biological activities, make it a compelling candidate for further exploration. As our understanding of molecular mechanisms continues to evolve, this compound will likely play an increasingly important role in developing innovative therapies for human health.

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